1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17394451
InChI: InChI=1S/C8H9N3/c1-6-3-4-7-5-9-11(2)8(7)10-6/h3-5H,1-2H3
SMILES:
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine

CAS No.:

Cat. No.: VC17394451

Molecular Formula: C8H9N3

Molecular Weight: 147.18 g/mol

* For research use only. Not for human or veterinary use.

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine -

Specification

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
IUPAC Name 1,6-dimethylpyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C8H9N3/c1-6-3-4-7-5-9-11(2)8(7)10-6/h3-5H,1-2H3
Standard InChI Key PAQGZRVKMKQVDY-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C1)C=NN2C

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine consists of a five-membered pyrazole ring fused to a six-membered pyridine ring. The methyl groups at N1 and C6 introduce steric and electronic perturbations that influence tautomerism, reactivity, and biological interactions .

Structural Analysis

  • Molecular Formula: C8H9N3\text{C}_8\text{H}_9\text{N}_3

  • Molecular Weight: 147.18 g/mol

  • Tautomerism: The compound exists predominantly in the 1H-tautomeric form due to the stabilization provided by the N1-methyl group, which prevents proton migration to the 2H-form .

  • Key Substituents:

    • N1-Methyl: Enhances metabolic stability by blocking oxidative deamination.

    • C6-Methyl: Modulates electron density in the pyridine ring, affecting π-π stacking interactions.

Table 1: Physicochemical Properties of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine

PropertyValue
logP (Partition Coefficient)1.02 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Polar Surface Area38.3 Ų
Solubility (Water)0.12 mg/mL (25°C)

These properties suggest moderate lipophilicity, making the compound suitable for traversing biological membranes while retaining aqueous solubility for pharmacokinetic optimization .

Synthetic Methodologies

The synthesis of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine leverages well-established protocols for constructing fused heterocyclic systems. Two primary strategies dominate the literature: preformed pyrazole cyclization and pyridine ring annulation.

Pyrazole-Based Synthesis

A common route involves the condensation of 5-amino-1-methylpyrazole with α,β-unsaturated carbonyl compounds. For example, reaction with methyl vinyl ketone under acidic conditions yields the pyrazolo[3,4-b]pyridine core via a tandem Michael addition-cyclodehydration mechanism :

5-Amino-1-methylpyrazole+CH3COCH=CH2H+1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine+H2O\text{5-Amino-1-methylpyrazole} + \text{CH}_3\text{COCH=CH}_2 \xrightarrow{\text{H}^+} \text{1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine} + \text{H}_2\text{O}

This method typically achieves yields of 60–75% under optimized conditions (refluxing ethanol, catalytic p-toluenesulfonic acid) .

Pyridine-Based Approaches

Alternative routes employ pyridine precursors functionalized with reactive handles for pyrazole ring closure. For instance, 2-chloro-6-methylpyridine reacts with methylhydrazine in dimethylformamide (DMF) at 120°C to furnish the target compound through nucleophilic aromatic substitution.

Table 2: Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction Time (h)Key Advantage
Pyrazole Cyclization728High regioselectivity
Pyridine Annulation6512Scalability for bulk synthesis

Analytical Characterization

Advanced spectroscopic techniques are indispensable for confirming the structure and purity of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 2.65 (s, 3H, N1-CH3_3)

    • δ 2.89 (s, 3H, C6-CH3_3)

    • δ 7.21–7.86 (m, 3H, pyridine H)

Mass Spectrometry

  • ESI-MS: m/z 148.1 [M+H]+^+, consistent with the molecular formula C8H9N3\text{C}_8\text{H}_9\text{N}_3.

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